molecular formula C9H11N3O2S B13946543 N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide

N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide

Cat. No.: B13946543
M. Wt: 225.27 g/mol
InChI Key: GVARAPXTYKXZCY-UHFFFAOYSA-N
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Description

N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is a chemical compound belonging to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound is characterized by the presence of a sulfonamide group attached to the imidazole ring, along with two methyl groups on the nitrogen atom. Imidazole derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide typically involves the reaction of benzimidazole with dimethylamine and a sulfonating agent. One common method involves the use of sulfur trioxide or chlorosulfonic acid as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonamide group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as crystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine derivatives.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.

    Medicine: Explored for its potential as a pharmaceutical intermediate. It is studied for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. The sulfonamide group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-1H-benzo[d]imidazole-2-sulfonamide is unique due to the presence of both dimethyl groups and the sulfonamide group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The compound’s versatility makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H11N3O2S

Molecular Weight

225.27 g/mol

IUPAC Name

N,N-dimethyl-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C9H11N3O2S/c1-12(2)15(13,14)9-10-7-5-3-4-6-8(7)11-9/h3-6H,1-2H3,(H,10,11)

InChI Key

GVARAPXTYKXZCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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